2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H21N5O2S and its molecular weight is 323.42. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Development
Research has delved into the structural modifications of related compounds to optimize their potency and activity for therapeutic applications. For example, a study on 2-aminopyrimidines as ligands for the histamine H4 receptor identified modifications that enhance in vitro potency and in vivo activity, highlighting the molecule's potential in anti-inflammatory and analgesic treatments (Altenbach et al., 2008). Another investigation focused on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, demonstrating their effectiveness against bacterial and fungal pathogens (Hossan et al., 2012).
Antimicrobial and Antifungal Applications
Derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal properties, with some showing comparable activity to standard drugs like streptomycin and fusidic acid. This suggests the potential of these compounds in combating infectious diseases (Hossan et al., 2012).
Anti-inflammatory and Analgesic Potential
The molecule and its derivatives have shown promise in preclinical models for their anti-inflammatory and analgesic effects, potentially offering new avenues for pain and inflammation management (Altenbach et al., 2008).
Mechanism of Action
Target of Action
A structurally similar compound, imatinib, is known to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Drawing parallels from imatinib, it can be inferred that this compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target’s activity, thereby affecting the downstream cellular processes .
Biochemical Pathways
These could include pathways involved in cell growth, differentiation, and apoptosis .
Result of Action
If it acts similarly to imatinib, it could lead to the inhibition of tyrosine kinase activity, thereby affecting cellular processes such as growth, differentiation, and apoptosis .
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-17-5-7-18(8-6-17)19-11-4-2-3-10(11)13(16-14(19)21)22-9-12(15)20/h2-9H2,1H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRTEPEMVYDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.